molecular formula C9H10N6O3 B11193939 Ethyl 4-amino-3-carbamoylimidazo[5,1-c][1,2,4]triazine-8-carboxylate

Ethyl 4-amino-3-carbamoylimidazo[5,1-c][1,2,4]triazine-8-carboxylate

Cat. No.: B11193939
M. Wt: 250.21 g/mol
InChI Key: QYBZHPRPUZZACY-UHFFFAOYSA-N
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Description

ETHYL 4-AMINO-3-CARBAMOYLIMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE is a heterocyclic compound that belongs to the class of imidazo[4,3-c][1,2,4]triazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-AMINO-3-CARBAMOYLIMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diethyl 4-aminoimidazo[5,1-с][1,2,4]triazine-3,8-dicarboxylate with nucleophiles. The reaction is carried out in a solvent such as dimethylformamide (DMF) and requires refluxing to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the industrial process may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-AMINO-3-CARBAMOYLIMIDAZO[4,3-C][1,2,4]TRIAZINE-8-CARBOXYLATE undergoes various chemical reactions, including:

Properties

Molecular Formula

C9H10N6O3

Molecular Weight

250.21 g/mol

IUPAC Name

ethyl 4-amino-3-carbamoylimidazo[5,1-c][1,2,4]triazine-8-carboxylate

InChI

InChI=1S/C9H10N6O3/c1-2-18-9(17)5-8-14-13-4(7(11)16)6(10)15(8)3-12-5/h3H,2,10H2,1H3,(H2,11,16)

InChI Key

QYBZHPRPUZZACY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2N=NC(=C(N2C=N1)N)C(=O)N

Origin of Product

United States

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